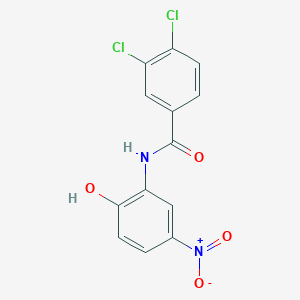

3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide

Description

Properties

CAS No. |

86886-81-9 |

|---|---|

Molecular Formula |

C13H8Cl2N2O4 |

Molecular Weight |

327.12 g/mol |

IUPAC Name |

3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H8Cl2N2O4/c14-9-3-1-7(5-10(9)15)13(19)16-11-6-8(17(20)21)2-4-12(11)18/h1-6,18H,(H,16,19) |

InChI Key |

JXBIHSIBDSAUFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-hydroxy-5-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The presence of the nitro and hydroxyl groups can also facilitate interactions with biological molecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The 3,4-dichlorobenzamide core is a common feature among several pharmacologically active compounds. Key differences arise from substituents on the aniline nitrogen, which dictate biological targeting, potency, and regulatory status. Below is a comparative analysis of select analogs:

Table 1: Structural and Functional Comparison of 3,4-Dichlorobenzamide Derivatives

*Hypothesized based on structural similarity to antitubercular analogs in .

Pharmacological and Toxicological Insights

- Their lack of clinical approval underscores regulatory concerns .

- Antitubercular Derivatives : The introduction of electron-withdrawing groups (e.g., iodo, nitro) enhances interactions with bacterial targets like MabA (FabG1). For example, N-(2-carbamoyl-4-iodo-phenyl)-3,4-dichloro-benzamide (Compound 9) showed promise in inhibiting mycobacterial growth .

Biological Activity

3,4-Dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on a comprehensive review of existing literature.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 351.12 g/mol. Its structure includes two chlorine atoms, a hydroxyl group, and a nitro group attached to a benzamide framework, which contributes to its reactivity and biological interactions.

The compound exhibits biological activity primarily through enzyme inhibition. Its mechanism involves binding to active or allosteric sites on enzymes, thereby preventing substrate binding or altering enzyme conformation. The presence of hydroxyl and nitro groups enhances its ability to form hydrogen bonds and engage in electrostatic interactions with biological molecules.

Biological Activities

1. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes relevant in various biological pathways. For example, studies have shown its potential as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism . The compound's IC values suggest moderate inhibitory activity, highlighting its potential as a therapeutic agent.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial activities. Preliminary studies suggest that it exhibits significant antibacterial effects against various strains, making it a candidate for further development as an antimicrobial agent.

3. Anti-inflammatory Effects

In vitro assays have demonstrated that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on MAO Inhibition : A study published in the National Center for Biotechnology Information (NCBI) highlighted the compound's reversible inhibition of MAO A and B, suggesting its potential in treating mood disorders .

- Antimicrobial Activity Assessment : A recent investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 3,4-dichlorobenzoyl chloride with 2-hydroxy-5-nitroaniline under Schotten-Baumann conditions. Optimization includes controlling reaction temperature (0–5°C for exothermic acylation) and using a base like triethylamine to neutralize HCl byproducts. Purification via recrystallization (ethanol/water) is critical to remove unreacted nitroaniline .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Adjust stoichiometry if starting materials are moisture-sensitive.

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm aromatic proton environments (e.g., nitro group deshielding at δ 8.1–8.3 ppm) and amide carbonyl resonance (~δ 165 ppm) .

- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm, nitro group ~1520 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] for CHClNO) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (e.g., against S. aureus or E. coli) with MIC (minimum inhibitory concentration) determination .

- Enzyme Inhibition : Test against tyrosine kinases or proteases via fluorometric/colorimetric substrate cleavage assays (IC calculation) .

- Controls : Include positive controls (e.g., ciprofloxacin for bacteria) and solvent-only blanks.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (DMSO/EtOH). Use SHELXL for refinement; analyze torsion angles to confirm planarity of the nitro-phenyl and amide groups .

- Data Contradiction Analysis : If computational models (DFT) conflict with experimental bond lengths, re-exclude thermal motion artifacts via Hirshfeld surface analysis .

Q. What strategies mitigate solubility issues in pharmacological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO to avoid cytotoxicity). For in vivo studies, employ cyclodextrin-based formulations .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the benzene ring’s meta position without altering bioactivity .

Q. How can conflicting results in enzyme inhibition assays be addressed?

- Methodological Answer :

- Assay Replication : Ensure consistent pH (e.g., 7.4 for physiological conditions) and pre-incubate enzymes with inhibitors to reach equilibrium.

- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Discrepancies may arise from allosteric binding sites or assay interference (e.g., nitro group redox activity) .

Q. What computational methods predict interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or β-lactamase). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- SAR Analysis : Compare with analogues (e.g., 2,4-dichloro derivatives) to identify critical substituents for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.